ethyl (3E)-3-(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)butanoate
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Overview
Description
Ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a dichlorophenyl group, and an ester functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate typically involves the reaction of ethyl acetoacetate with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then esterified to yield the final product. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dichlorophenylglyoxylate
- Ethyl 4-[(3,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Uniqueness
Ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate stands out due to its unique hydrazone linkage and the presence of both ester and dichlorophenyl groups. These structural features contribute to its versatility and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H19Cl2N3O4 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
ethyl (3E)-3-[[4-(2,4-dichloroanilino)-4-oxobutanoyl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C16H19Cl2N3O4/c1-3-25-16(24)8-10(2)20-21-15(23)7-6-14(22)19-13-5-4-11(17)9-12(13)18/h4-5,9H,3,6-8H2,1-2H3,(H,19,22)(H,21,23)/b20-10+ |
InChI Key |
FJAZVFJUBMNJIY-KEBDBYFISA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)/C |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)C |
Origin of Product |
United States |
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